molecular formula C18H23Cl2N3O3S2 B14338777 2-[(5E)-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;N-methylmethanamine CAS No. 101018-64-8

2-[(5E)-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;N-methylmethanamine

Cat. No.: B14338777
CAS No.: 101018-64-8
M. Wt: 464.4 g/mol
InChI Key: UQOZMSYLQGERML-KJEVSKRMSA-N
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Description

2-[(5E)-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;N-methylmethanamine is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a thiazolidinone ring, a bis(2-chloroethyl)amino group, and an acetic acid moiety, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 2-[(5E)-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;N-methylmethanamine involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the bis(2-chloroethyl)amino group. The synthetic route typically starts with the condensation of a suitable aldehyde with a thiosemicarbazide to form the thiazolidinone ring. This intermediate is then reacted with 4-[bis(2-chloroethyl)amino]benzaldehyde under appropriate conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-[(5E)-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acids or amines.

Scientific Research Applications

2-[(5E)-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;N-methylmethanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential cytotoxic properties, it is investigated for its use in cancer therapy and as an antimicrobial agent.

    Industry: The compound’s reactivity and stability make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5E)-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;N-methylmethanamine involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and subsequent inhibition of DNA replication and transcription. This results in cell cycle arrest and apoptosis. The thiazolidinone ring may also interact with specific enzymes, inhibiting their activity and contributing to the compound’s overall cytotoxic effects.

Comparison with Similar Compounds

Similar compounds to 2-[(5E)-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;N-methylmethanamine include other thiazolidinone derivatives and bis(2-chloroethyl)amino compounds. These similar compounds may share some chemical properties and biological activities but differ in their specific structures and reactivity. For example:

    Thiazolidinone derivatives: These compounds have a thiazolidinone ring but may lack the bis(2-chloroethyl)amino group, resulting in different biological activities.

    Bis(2-chloroethyl)amino compounds: These compounds contain the bis(2-chloroethyl)amino group but may have different core structures, affecting their reactivity and mechanism of action.

Properties

CAS No.

101018-64-8

Molecular Formula

C18H23Cl2N3O3S2

Molecular Weight

464.4 g/mol

IUPAC Name

2-[(5E)-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;N-methylmethanamine

InChI

InChI=1S/C16H16Cl2N2O3S2.C2H7N/c17-5-7-19(8-6-18)12-3-1-11(2-4-12)9-13-15(23)20(10-14(21)22)16(24)25-13;1-3-2/h1-4,9H,5-8,10H2,(H,21,22);3H,1-2H3/b13-9+;

InChI Key

UQOZMSYLQGERML-KJEVSKRMSA-N

Isomeric SMILES

CNC.C1=CC(=CC=C1/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)N(CCCl)CCCl

Canonical SMILES

CNC.C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)O)N(CCCl)CCCl

Origin of Product

United States

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